molecular formula C8H11BrO B6221188 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one CAS No. 2757999-81-6

1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one

Cat. No.: B6221188
CAS No.: 2757999-81-6
M. Wt: 203.1
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Description

1-{bicyclo[111]pentan-1-yl}-3-bromopropan-2-one is a compound with the molecular formula C8H11BrO It features a bicyclo[111]pentane core, which is a highly strained and unique structure, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of bromine to a bicyclo[1.1.1]pentane derivative. This reaction is often carried out under mild conditions using triethylborane as an initiator .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the synthesis can be achieved through the optimization of reaction conditions and the use of efficient catalysts. The production process would likely involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{bicyclo[1.1.1]pentan-1-yl}-3-chloropropan-2-one
  • 1-{bicyclo[1.1.1]pentan-1-yl}-3-iodopropan-2-one
  • 1-{bicyclo[1.1.1]pentan-1-yl}-3-fluoropropan-2-one

Uniqueness

1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different reaction kinetics and mechanisms. This makes the compound particularly valuable for studying the effects of halogen substitution on chemical and biological properties.

Properties

CAS No.

2757999-81-6

Molecular Formula

C8H11BrO

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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